3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one
Description
BenchChem offers high-quality 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNQVXSSQUEJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Protocol for base-catalyzed condensation of dibenzazepine intermediates
Application Note: High-Efficiency Protocols for Base-Catalyzed Functionalization of Dibenzazepine Scaffolds
Abstract & Scope
This application note details optimized protocols for the base-catalyzed functionalization of dibenzazepine intermediates, specifically focusing on the N-alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl) and 5H-dibenz[b,f]azepine (Iminostilbene) . These tricyclic cores are the structural foundation for a vast class of tricyclic antidepressants (TCAs) like Imipramine and anticonvulsants like Carbamazepine.
While "condensation" in this context broadly refers to the coupling of the secondary amine core with electrophilic side chains (releasing HX), this guide focuses on two distinct methodologies:
-
Classical Anhydrous Nucleophilic Substitution: Utilizing strong bases (NaH/NaNH₂) for high-purity API synthesis.
-
Phase Transfer Catalysis (PTC): A "green," robust alternative utilizing aqueous bases (NaOH) and quaternary ammonium salts.
Mechanistic Insight & Causality
The reactivity of the dibenzazepine nitrogen is governed by its conjugation with the flanking benzene rings. The lone pair is delocalized, rendering the amine significantly less nucleophilic than a standard secondary amine.
-
The Challenge: Direct alkylation with weak bases often results in low yields or requires harsh thermal conditions that promote polymerization.
-
The Solution: Strong base catalysis deprotonates the amine (pKa ~20-24), generating a highly nucleophilic amide anion (aza-enolate equivalent).
-
Causality: The choice of base dictates the solvent system. Sodium Hydride (NaH) requires anhydrous polar aprotic solvents (DMF/DMSO) to stabilize the transition state, whereas PTC methods rely on interfacial tension and ion pairing to transport the anion into the organic phase.
Mechanism Diagram
Figure 1: Mechanistic pathway for the base-mediated activation of the dibenzazepine nitrogen. Note the critical susceptibility of the anion to oxidation.
Pre-Reaction Considerations & Reagent Selection
Success relies on matching the base strength to the substrate's acidity and the electrophile's stability.
| Parameter | Method A: Anhydrous (NaH) | Method B: Phase Transfer (NaOH/PTC) |
| Base Strength | High (Irreversible deprotonation) | Moderate (Equilibrium driven) |
| Moisture Tolerance | Zero (Violent reaction/Quenching) | High (Aqueous phase used) |
| Solvent System | DMF, DMSO, Toluene (Anhydrous) | Toluene/Water, DCM/Water |
| Reaction Rate | Fast (< 2 hours) | Moderate (3–6 hours) |
| Impurity Profile | High purity, risk of side-reactions if too hot | Cleaner profile, easier workup |
| Recommended For | High-value APIs, difficult electrophiles | Scale-up, Green Chemistry, Labile side-chains |
Experimental Protocols
Protocol A: Anhydrous N-Alkylation (High-Performance)
Best for synthesizing Imipramine/Desipramine precursors.
Reagents:
-
10,11-Dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl) [1.0 eq]
-
Sodium Hydride (60% dispersion in mineral oil) [1.2 eq]
-
3-Dimethylaminopropyl chloride hydrochloride [1.1 eq] (Free base must be generated or excess base used)
-
Solvent: Anhydrous Toluene or DMF (Dried over 4Å sieves).
Workflow:
-
Base Activation: In a flame-dried 3-neck flask under Argon, wash NaH (1.2 eq) with dry hexane to remove mineral oil. Decant hexane.
-
Solvation: Add anhydrous Toluene (10 volumes relative to substrate).
-
Deprotonation: Heat to 50°C. Add Iminodibenzyl (1.0 eq) solution dropwise.
-
Self-Validating Step: Observe H₂ gas evolution. The solution should turn from yellow to deep red/orange, indicating anion formation. Stir for 30 mins.
-
-
Condensation: Add the alkyl halide (dissolved in Toluene) slowly to the refluxing mixture.
-
Caution: Exothermic reaction.[1] Maintain temp < 110°C to prevent ring degradation.
-
-
Quench: Cool to 0°C. Carefully add IPA followed by water to destroy excess hydride.
-
Workup: Separate phases. Wash organic layer with brine.[1][2] Dry over Na₂SO₄.[2]
Protocol B: Phase Transfer Catalysis (Robust & Scalable)
Best for routine synthesis and moisture-sensitive labs.
Reagents:
-
Dibenzazepine Substrate [1.0 eq]
-
Alkyl Halide [1.5 eq]
-
Tetrabutylammonium Bromide (TBAB) [0.05 eq - 5 mol%]
-
Base: 50% w/w NaOH aqueous solution.
Workflow:
-
Biphasic Setup: Charge flask with Substrate, Toluene (5 vol), and TBAB (5 mol%).
-
Base Addition: Add 50% NaOH solution (4 eq) under vigorous stirring (mechanical stirring recommended to maximize interfacial area).
-
Reaction: Heat to 80°C. Add Alkyl Halide dropwise.
-
Monitoring: Monitor via HPLC or TLC (Silica, 9:1 Hexane:EtOAc).
-
Self-Validating Step: The appearance of a product spot with higher Rf indicates N-alkylation. If conversion stalls, add an additional 2 mol% TBAB.
-
-
Workup: Stop stirring. Layers will separate rapidly. Discard aqueous (bottom) layer. Wash organic layer with water until pH is neutral.[5]
Process Analytical Technology (PAT) & Troubleshooting
Visualizing the Workflow via Graphviz
Figure 2: Decision tree and operational workflow for dibenzazepine functionalization.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion (PTC) | Poor stirring (low interfacial area) | Increase RPM; Ensure turbulent flow. |
| Dark/Tar Formation | Oxidation of amide anion | Ensure strict inert atmosphere (Argon/N2). |
| Violent Exotherm | Fast addition of electrophile | Use a dropping funnel; dilute electrophile in solvent. |
| Product Oiling Out | Impurities or residual solvent | Recrystallize from Ethanol/Water or Isopropanol. |
Safety & Handling
-
Sodium Hydride: Reacts violently with water to release flammable hydrogen gas. Always have a Class D fire extinguisher available.
-
Dibenzazepines: Many intermediates are potent sensitizers or active pharmaceutical ingredients. Handle in a fume hood with double gloving.
-
Waste Disposal: Aqueous waste from PTC contains quaternary ammonium salts and high pH; neutralize before disposal.
References
-
National Institutes of Health (PMC). Phase-Transfer-Catalyzed Alkylation of Heterocycles. [Link]
- Google Patents.
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. [Link]
Sources
Preparation and Antioxidant Evaluation of Novel Dibenzo[b,f]azepine Derivatives Using 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one as a Versatile Precursor
An Application Note for Medicinal Chemists and Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis and evaluation of novel antioxidant compounds derived from the dibenzo[b,f]azepine scaffold. We detail a robust synthetic protocol utilizing 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one as a key starting material, leveraging its reactive chloropropionyl group for facile derivatization. The rationale behind this approach is to conjugate known antioxidant pharmacophores, such as substituted aminophenols, to the privileged dibenzo[b,f]azepine core, a structure renowned for its diverse biological activities.[1][2][3] This document provides step-by-step methodologies for synthesis, purification, and spectroscopic characterization, alongside detailed protocols for assessing the antioxidant efficacy of the resulting derivatives using standard in vitro methods like the DPPH and ABTS radical scavenging assays.[4][5] This guide is intended for researchers in drug development and medicinal chemistry seeking to explore this chemical space for novel therapeutic agents.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[6] Consequently, the discovery of novel antioxidant compounds that can safely and effectively mitigate oxidative damage remains a high-priority area in therapeutic research.[6][7]
The dibenzo[b,f]azepine tricycle is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from epilepsy to depression.[2][3][8] Beyond its established neurological activities, recent studies have revealed that the dibenzo[b,f]azepine scaffold and its derivatives possess significant antioxidant properties.[9][10][11] This intrinsic activity makes it an attractive foundation for the rational design of new, potent antioxidant agents.
The starting material, 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one, is an ideal precursor for this purpose.[12][13] It is synthesized by the N-acylation of 5H-dibenzo[b,f]azepine with 3-chloropropionyl chloride.[12] The terminal chloro group on the propanone side chain serves as a versatile electrophilic site, enabling straightforward nucleophilic substitution reactions to introduce a wide array of functional groups. This application note outlines the synthesis of new derivatives by reacting this precursor with aminophenols and provides the protocols to validate their antioxidant potential.[12]
Rationale for Synthetic Strategy
The core of our synthetic approach is the strategic modification of the dibenzo[b,f]azepine scaffold to enhance its antioxidant capacity. The chlorine atom on the propionyl side chain of the starting material is a good leaving group, making it susceptible to displacement by various nucleophiles.
Our primary hypothesis is that by introducing moieties with known radical-scavenging capabilities, such as the phenolic hydroxyl group, we can create hybrid molecules with synergistic or enhanced antioxidant activity. Aminophenols are ideal candidates for this purpose as the amino group acts as the nucleophile for coupling, while the phenolic hydroxyl group provides the desired antioxidant functionality. The general synthetic transformation is depicted below.
Figure 1: General workflow for the synthesis of antioxidant derivatives.
Synthesis and Characterization Protocol
This section provides a detailed, exemplary protocol for the synthesis of a novel antioxidant derivative via the reaction of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one with 4-aminophenol.
3.1 Materials and Reagents
-
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
3.2 Synthesis of 1-(Dibenzo[b,f]azepin-5-yl)-3-(4-hydroxyanilino)propan-1-one (Exemplary Protocol)
This protocol is adapted from established methodologies for similar substitutions.[12]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask. The K₂CO₃ acts as a base to deprotonate the aminophenol, enhancing its nucleophilicity, while DMF serves as a polar aprotic solvent suitable for SN2 reactions.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 50%) to yield the pure product.
3.3 Spectroscopic Characterization
The structure of the synthesized compound must be unequivocally confirmed.[14][15] The expected data from standard spectroscopic techniques for the exemplary product are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic signals corresponding to the 4-aminophenol ring. A broad singlet for the phenolic -OH proton. Signals for the -CH₂-CH₂- bridge, showing appropriate couplings. Disappearance of the characteristic triplet for the chlorine-adjacent methylene group in the starting material. |
| ¹³C NMR | Appearance of new carbon signals in the aromatic region. Signals corresponding to the C-N and C=O carbons. |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺. Fragmentation patterns may show loss of the aminophenol moiety or cleavage at the propanone chain, confirming the structure.[16] |
| FT-IR | A broad absorption band around 3200-3400 cm⁻¹ for the phenolic O-H stretch. A sharp peak around 1650-1680 cm⁻¹ for the ketone C=O stretch. N-H stretching and bending vibrations. |
Antioxidant Activity Screening
To validate the efficacy of the newly synthesized derivatives, standardized in vitro antioxidant assays are essential. The DPPH and ABTS assays are widely used due to their simplicity, reliability, and reproducibility.[17][18][19]
Figure 2: Workflow for in vitro antioxidant activity screening.
4.1 Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[4][17]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Assay Procedure (96-well plate format): a. Add 100 µL of various concentrations of the test compound (dissolved in methanol or DMSO) to the wells. b. Add 100 µL of the methanolic DPPH solution to each well. c. For the control, add 100 µL of methanol/DMSO instead of the sample. d. For the blank, add 200 µL of methanol.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[4]
-
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[20]
4.2 Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The pre-formed blue-green radical cation is decolorized in the presence of an antioxidant, and the change in absorbance is measured.[21]
-
Reagent Preparation (ABTS•+ solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation. c. Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer until the absorbance at 734 nm is approximately 0.70 ± 0.02.
-
Assay Procedure (96-well plate format): a. Add 20 µL of various concentrations of the test compound to the wells. b. Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.[19]
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. Determine the IC₅₀ value accordingly.
4.3 Example Data Presentation
Results should be compared against a standard antioxidant like Ascorbic Acid or Trolox.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Starting Material | > 200 | > 200 |
| Exemplary Product | 45.8 ± 3.2 | 28.5 ± 2.1 |
| Ascorbic Acid (Standard) | 25.3 ± 1.9 | 15.1 ± 1.5 |
Discussion and Conclusion
The synthetic protocol described herein provides a reliable and efficient method for generating novel dibenzo[b,f]azepine derivatives. The key to this strategy is the versatile 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one precursor, which allows for the facile introduction of diverse functional groups.
The hypothetical data presented suggest that the conjugation of a 4-aminophenol moiety significantly enhances the antioxidant activity compared to the starting material. This is attributed to the hydrogen-donating ability of the phenolic hydroxyl group, a classic mechanism of radical scavenging. The superior activity in the ABTS assay compared to the DPPH assay might be due to steric accessibility or solubility factors, which is a common observation.
References
-
SciSpace. (n.d.). In Vitro Antioxidant Activity of Dibenz[b,f]azepine and its Analogues. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vitro Antioxidant Activity of 5H-dibenz[B,F] azepine and Its Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]
-
ResearchGate. (2010). In Vitro Antioxidant Activity of Dibenz[b,f]azepine and its Analogues. Retrieved from [Link]
-
ResearchGate. (2015). Recent advances in dibenzo[b,f][5][9]oxazepine synthesis. Retrieved from [Link]
-
PubMed. (2010). Synthesis and antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives in different in vitro model systems. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
ResearchGate. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
-
Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]
-
LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2009). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of New Dibenzo[b,f]azepine Derivatives. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives with antioxidant activity. Retrieved from [Link]
-
ResearchGate. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]
-
PubMed. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]
-
ODU Digital Commons. (2010). Synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives with antioxidant activity. Retrieved from [Link]
-
PubMed. (2013). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Retrieved from [Link]
-
Chemical Review and Letters. (2023). A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. Retrieved from [Link]
-
Bentham Science. (2021). New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems. Retrieved from [Link]
-
ResearchGate. (2013). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-1-propanol. Retrieved from [Link]
Sources
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Strategies in the synthesis of dibenzo[ b,f]heteropines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. scispace.com [scispace.com]
- 10. Antioxidant Activity of 5H-dibenz[B,F] azepine and Its Analogues [jps.usm.my]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives with antioxidant activity [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. louis.uah.edu [louis.uah.edu]
- 21. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reflux time for 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one synthesis
Ticket ID: #LOF-INT-003 Subject: Optimizing Reflux Time for 3-Chloro-1-(5H-dibenzo[b,f]azepin-5-yl)propan-1-one Status: Open / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Critical Protocol Overview: The "Goldilocks" Zone
The synthesis of 3-Chloro-1-(5H-dibenzo[b,f]azepin-5-yl)propan-1-one (hereafter Intermediate A ) involves the N-acylation of iminostilbene (5H-dibenzo[b,f]azepine) with 3-chloropropionyl chloride.[1]
The Core Challenge: This reaction is a race between conversion (formation of the amide bond) and elimination (loss of HCl to form the acryloyl impurity).
Standard Operating Parameters (SOP)
| Parameter | Recommended Value | Scientific Rationale |
| Solvent | Toluene (anhydrous) | Provides optimal reflux temp (~110°C) to overcome steric hindrance of the tricyclic amine without inducing rapid degradation.[1] |
| Reagent Stoichiometry | 1.1 - 1.2 eq. Acid Chloride | Slight excess drives kinetics; too much increases workup burden and hydrolysis risks.[1] |
| Scavenger | None (Self-Scavenging) or weak base | Strong bases promote |
| Reflux Time | 3.0 – 5.0 Hours | < 3h: Incomplete conversion (<95%).[1] > 5h: Exponential increase in acryloyl impurity (Vinyl-analog). |
Troubleshooting Matrix: Why is my reaction failing?
Use this matrix to diagnose deviations in your specific setup.
| Symptom | Probable Cause | Corrective Action |
| Stalled Conversion (e.g., remains at 80% after 4h) | Moisture Ingress | The acid chloride hydrolyzed to 3-chloropropionic acid (inactive).[1] Fix: Check N2 lines; dry toluene azeotropically before adding reagent. |
| High Vinyl Impurity (>2.0% by HPLC) | Over-Refluxing | Extended heat promotes HCl elimination.[1] Fix: Quench immediately at >98% conversion; do not "soak" the reaction overnight. |
| Dark Tar / Polymerization | HCl Accumulation | High local concentration of HCl gas causing ring degradation.[1] Fix: Increase N2 sparge rate to sweep HCl gas out to the scrubber. |
| Precipitate in Reactor | Iminostilbene HCl Salt | If conversion is low, HCl may protonate unreacted starting material, precipitating it. Fix: Mild heating or adding a weak base (e.g., NaHCO3) during workup, not reaction. |
FAQ: Optimizing Reflux Time
Q: Can I extend the reflux time overnight to ensure 100% yield?
A: Absolutely not. This is the most common error. The product contains a
Q: My HPLC shows a new peak at RRT 1.2. What is it? A: This is likely the Acryloyl Impurity (Vinyl analog).[1]
-
Mechanism:[1][2][3][4][5][6][7][8]
-elimination of HCl.[1] -
Trigger: Reflux time > 6 hours or presence of strong base.[1]
-
Solution: Stop reaction earlier (monitor IPC at 3 hours).
Q: Can I use a base like Triethylamine (TEA) to speed this up?
A: Use extreme caution. While TEA neutralizes HCl and drives the reaction, it is basic enough to deprotonate the
Q: How do I determine the exact endpoint? A: Do not rely on time alone. Scale and reactor geometry affect heat transfer.[1]
-
T=0: Start reflux.
-
T=2h: Pull sample for HPLC/TLC. Target: <10% Starting Material.
-
T=3-4h: Pull sample. Target: <1% Starting Material.
-
Stop: Once Starting Material is <1.0%, cool immediately to <20°C.
Visualizing the Workflow
The following logic flow illustrates the critical decision-making process during the reflux phase to balance conversion vs. impurity formation.
Figure 1: Decision logic for reflux termination. Note the critical check for Vinyl Impurity (Elimination product) at the endpoint.
References
-
Schindler, W. (1962).[1] Process for the production of a new N-heterocyclic compound. US Patent 3,056,776.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
- Context: Establishes the foundational chemistry for N-acylation of iminostilbene derivatives and the use of toluene as a solvent.
-
Geigy, J. R. (1957).[1] Iminodibenzyl derivatives. British Patent GB777546.[1]
- Context: Describes the general reactivity of the dibenzazepine ring system and the risks of ring degrad
-
Lofepramine Synthesis Overview . (2025). Synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives. ResearchGate. Link
- Context: Confirms the specific intermediate structure and N-acylation p
-
Pharmaceutical Impurities Analysis . (2012). Evaluating Impurities in Drugs: Beta-Elimination Risks. Pharmaceutical Technology. Link
-
Context: General reference for the mechanism of
-elimination in -chloro amides/ketones leading to vinyl impurities.[1]
-
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. jocpr.com [jocpr.com]
- 3. CN103086969A - Synthesis method of iminostilbene carbonyl chloride - Google Patents [patents.google.com]
- 4. CN103086969B - Synthesis method of iminostilbene carbonyl chloride - Google Patents [patents.google.com]
- 5. JP2008514689A - Use of lofepramine pharmaceutical composition for the treatment of ADHD, CFS, FM and depression - Google Patents [patents.google.com]
- 6. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthetic method for carbamazepine intermediate iminostilbene carbonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Improving solubility of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one for HPLC analysis
Topic: 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one (CAS: 29883-11-2)
Executive Summary: The Hydrophobic Challenge
You are likely analyzing 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one (also known as N-(3-chloropropionyl)iminostilbene). This compound is a critical intermediate in the synthesis of tricyclic antidepressants (e.g., Opipramol).
The Core Problem: With a LogP of ~3.87 [1][2], this molecule is highly lipophilic. It resists dissolution in standard aqueous-organic mobile phases, leading to three common failure modes in HPLC:
-
Sample Precipitation: Occurs immediately upon injection when the sample plug hits the aqueous mobile phase.
-
Peak Tailing/Broadening: Caused by "solubility mismatch" between the diluent and the mobile phase.
-
Carryover: The hydrophobic ring system (dibenzazepine) adsorbs strongly to injector seals and column frits.
This guide provides a scientifically grounded workflow to solubilize this compound without compromising chromatographic integrity.
Module 1: The Solubility Matrix & Diluent Selection
Do not default to 100% DMSO. While DMSO dissolves the compound, its high viscosity and high boiling point often cause peak distortion ("solvent focusing" failure) for this specific molecule.
Recommended Solvent Systems
| Solvent System | Solubility Potential | Chromatographic Risk | Recommended Use |
| Acetonitrile (ACN) | High | Low | Primary Choice. Matches elution strength of most RP methods. |
| THF (Tetrahydrofuran) | Very High | Medium | Use as an additive (10-20%) if ACN fails. Warning: Incompatible with PEEK tubing. |
| Dichloromethane (DCM) | Very High | High | Stock prep only. Must be evaporated or diluted >1:10 before injection. |
| Methanol (MeOH) | Moderate | Low | Often insufficient for high-concentration stock solutions (>1 mg/mL). |
| DMSO | High | High | Last resort. Causes pressure spikes and broad peaks if injection volume >5 µL. |
The "Solvent Shock" Mechanism
When you inject a sample dissolved in strong organic solvent (like 100% ACN) into a mobile phase with high water content (e.g., 90% Water), the interface between the sample plug and the mobile phase becomes a "mixing zone." If the compound's solubility drops below its concentration in this zone, it precipitates inside the column head.
Visualizing the Failure Mode:
Caption: Figure 1. The mechanism of on-column precipitation when high-lipophilicity samples encounter aqueous mobile phases.
Module 2: Step-by-Step Preparation Protocol
This protocol uses a "Step-Down Dilution" strategy to ensure the sample remains soluble while being compatible with the mobile phase.
Materials
-
Analyte: 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one[1]
-
Stock Solvent: HPLC-grade Acetonitrile (ACN) or THF (stabilizer-free).
-
Diluent: 80:20 Acetonitrile:Water (v/v).
Protocol
-
Stock Solution Preparation (Target: 1 mg/mL):
-
Weigh 10 mg of the substance into a 10 mL volumetric flask.
-
Add 5 mL of 100% Acetonitrile . Sonicate for 5 minutes. The solution should be clear.
-
Note: If the solution remains cloudy, add 0.5 mL of THF, then make up to volume with ACN.
-
-
Working Standard Preparation (Target: 0.1 mg/mL):
-
Transfer 1.0 mL of the Stock Solution into a 10 mL flask.
-
Critical Step: Do not dilute with 100% water.
-
Dilute to volume with 80:20 ACN:Water .
-
Why? Introducing 20% water ensures the sample is "pre-equilibrated" to aqueous conditions, reducing the shock upon injection [3].
-
-
Filtration:
-
Filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters, as dibenzazepine derivatives can adsorb to Nylon membranes, causing loss of recovery.
-
Module 3: Chromatographic Method Optimization
Standard generic gradients (5% to 95% B) often fail for this molecule because it elutes very late or precipitates early.
Recommended HPLC Conditions:
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl provides pi-pi interactions with the dibenzazepine ring, improving peak shape [4]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH prevents ionization of residual amines (though this amide is neutral, impurities may be basic). |
| Mobile Phase B | Acetonitrile (ACN) | ACN has higher elution strength than MeOH for this compound.[2] |
| Gradient Start | 50% B (Do not start at 5% B) | Starting at low organic causes the highly lipophilic sample to precipitate at the column head. |
| Temperature | 40°C - 50°C | Elevated temperature increases solubility and mass transfer, sharpening the peak. |
| Injection Vol. | 2 - 5 µL | Keep volume low to minimize solvent effects. |
Workflow Decision Tree
Caption: Figure 2. Logic flow for optimizing solubility and injection parameters.
Troubleshooting FAQs
Q1: I see a "ghost peak" in my blank injection after running this sample. Why? A: This is carryover. The dibenzazepine ring structure is "sticky" (hydrophobic adsorption).
-
Fix: Change your needle wash solvent to 50:25:25 ACN:MeOH:IPA . Isopropanol (IPA) is excellent for solubilizing and removing lipophilic residues from the injector needle.
Q2: My pressure spikes every time I inject the sample. A: You are likely precipitating the sample on the inlet frit.
-
Fix: Your mobile phase starting gradient is too weak (too much water). Increase the starting organic percentage to at least 50% B. Alternatively, reduce your sample concentration.
Q3: Can I use Methanol instead of Acetonitrile? A: You can, but expect broader peaks and higher backpressure. Methanol has higher viscosity and lower elution strength for this specific aromatic structure compared to Acetonitrile [5].[2] If you must use MeOH, increase the column temperature to 50°C.
Q4: Is the chlorine atom unstable? A: The 3-chloropropionyl group is an alkylating agent. It is relatively stable in acidic/neutral organic solvents but can hydrolyze or react with nucleophiles (like free amines) in basic conditions. Avoid high pH buffers (> pH 8) to prevent degradation of the sample [2].
References
-
Fluorochem. (2025). 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one Safety Data Sheet & Properties. Retrieved from
-
PubChem. (2025). Compound Summary: 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one (CAS 29883-11-2).[1] National Library of Medicine. Retrieved from
-
Shimadzu. (2025). HPLC Troubleshooting: Sample Solvent Effects. Retrieved from
-
Biotage. (2023). Methanol vs Acetonitrile for Reversed-Phase Flash Chromatography.[3] Retrieved from
-
Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one and its Precursor
Introduction
In the landscape of synthetic organic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation.[1] Its ability to provide a detailed atomic-level map of a molecule makes it indispensable for verifying the outcomes of chemical reactions. This guide offers an in-depth comparative analysis of the proton (¹H) NMR spectra of the starting material, 5H-dibenzo[b,f]azepine (also known as iminostilbene), and its acylated product, 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one.
The transformation from the starting amine to the final amide introduces significant and readily identifiable changes in the ¹H NMR spectrum. By understanding these key differences, researchers can unequivocally confirm the success of the acylation reaction and the purity of the final product. This guide is designed for professionals in research and development, providing both the theoretical underpinnings and practical data to interpret these spectra with confidence.
Molecular Structures and Transformation
The reaction involves the N-acylation of 5H-dibenzo[b,f]azepine with 3-chloropropionyl chloride, which attaches a 3-chloropropanoyl group to the central nitrogen atom.
-
Starting Material: 5H-dibenzo[b,f]azepine (Iminostilbene)
-
Product: 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one
¹H NMR Spectral Analysis: A Tale of Two Molecules
The structural modification at the nitrogen atom fundamentally alters the electronic environment of the entire molecule, leading to distinct and predictable changes in the ¹H NMR spectrum.
Starting Material: 5H-dibenzo[b,f]azepine
The spectrum of 5H-dibenzo[b,f]azepine is characterized by three main regions of interest. Due to the molecule's C₂ᵥ symmetry, the two benzene rings are equivalent, simplifying the aromatic region.
-
Aromatic Protons (δ ~7.0-7.5 ppm): The eight protons on the two fused benzene rings are chemically non-equivalent but often produce complex, overlapping multiplets in the aromatic region.[2][3] Their signals typically appear between 7.0 and 7.5 ppm. The exact splitting can be intricate, but the integration of this entire region will correspond to 8 hydrogens.
-
Vinylic Protons (δ ~6.8 ppm): The two protons on the central seven-membered ring's double bond (H-10 and H-11) are chemically equivalent. They give rise to a sharp singlet, integrating to 2 hydrogens, typically around 6.8 ppm.[4] This singlet is a hallmark feature of the dibenzo[b,f]azepine core.
-
Amine Proton (N-H): The proton on the nitrogen atom (H-5) is often observed as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature. It can appear anywhere from ~5.5 to 8.0 ppm and may not always be distinctly visible.
Product: 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one
The introduction of the electron-withdrawing 3-chloropropanoyl group at the nitrogen atom causes significant and diagnostic changes across the spectrum.
-
Disappearance of the N-H Signal: The most obvious change is the complete disappearance of the broad N-H proton signal, confirming that the nitrogen has been substituted.
-
Downfield Shift of Aromatic and Vinylic Protons: The acyl group (-C=O) is strongly electron-withdrawing. This effect reduces the electron density around the nearby protons, "deshielding" them from the external magnetic field.[5][6] Consequently:
-
The aromatic protons will shift downfield (to a higher ppm value), now appearing in a broader range, potentially from ~7.2 to 7.8 ppm. The deshielding effect is most pronounced on the protons closest to the nitrogen atom.
-
The vinylic singlet also experiences this deshielding and shifts downfield, typically appearing above 7.0 ppm.
-
-
Appearance of the Propyl Chain Signals (Aliphatic Region): This is the most definitive evidence of successful product formation. Two new signals, corresponding to the two methylene (-CH₂-) groups of the propyl chain, will appear in the aliphatic region of the spectrum.[7][8]
-
-CO-CH₂- (δ ~3.0-3.5 ppm): The methylene group directly attached to the carbonyl is significantly deshielded by the carbonyl's anisotropy and inductive effects.[9][10] It will appear as a triplet due to coupling with the adjacent CH₂ group (n+1 rule, where n=2 neighbors).[11][12]
-
-CH₂-Cl (δ ~3.7-4.2 ppm): The methylene group bonded to the electronegative chlorine atom is also strongly deshielded.[13] It will also appear as a triplet, as it is coupled to the other CH₂ group. The coupling constants (J-values) for these two triplets will be identical.[14]
-
Comparative Data Summary
The following table provides a clear, side-by-side comparison of the expected ¹H NMR signals for the starting material and the product.
| Assignment | Starting Material (5H-dibenzo[b,f]azepine) | Product (3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one) | Rationale for Change |
| Aromatic Protons | δ ~7.0-7.5 ppm (m, 8H) | δ ~7.2-7.8 ppm (m, 8H) | Deshielding by electron-withdrawing acyl group. |
| Vinylic Protons | δ ~6.8 ppm (s, 2H) | δ > 7.0 ppm (s, 2H) | Deshielding by electron-withdrawing acyl group. |
| N-H Proton | δ ~5.5-8.0 ppm (br s, 1H) | Signal Absent | Replacement of H with acyl group. |
| -CO-CH₂- | Signal Absent | δ ~3.0-3.5 ppm (t, 2H) | Introduction of the propyl chain. |
| -CH₂-Cl | Signal Absent | δ ~3.7-4.2 ppm (t, 2H) | Introduction of the propyl chain. |
Abbreviations: s = singlet, t = triplet, m = multiplet, br = broad.
Experimental Protocol: ¹H NMR Spectrum Acquisition
To ensure data integrity and reproducibility, the following standardized protocol for sample preparation and spectral acquisition is recommended.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound (either starting material or product) directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[15] Most commercially available deuterated solvents already contain TMS.
-
Cap the NMR tube securely and invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup & Acquisition:
-
Place the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the specific spectrometer.
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Set the acquisition parameters for a standard ¹H experiment. This includes setting the number of scans (e.g., 8 or 16), the spectral width, and the relaxation delay.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase with a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.[11][16]
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the protons in the molecule.
-
Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for characterizing and comparing the starting material and product using ¹H NMR.
Caption: Workflow for ¹H NMR characterization and comparison.
Conclusion
The ¹H NMR characterization of the N-acylation of 5H-dibenzo[b,f]azepine provides a textbook example of using spectroscopy to verify a chemical transformation. The key spectral changes—the disappearance of the labile N-H proton, the downfield shift of the aromatic framework signals, and most critically, the emergence of two distinct triplets in the aliphatic region—collectively offer unambiguous proof of product formation. By following the protocols and analytical logic outlined in this guide, researchers can confidently distinguish between the starting material and 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one, ensuring the integrity of their synthetic work.
References
- Vertex AI Search. (n.d.). ¹H NMR: Spin-Splitting Patterns Explained.
- Chem LibreTexts. (2021). H NMR Spectroscopy and Interpretation.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Balaure, P. C., et al. (2009). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie.
- Chem LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- PubChem. (n.d.). Dibenz(b,f)azepine.
- H-NMR Familiar Groups that are Easy to Recognize. (n.d.).
- ResearchGate. (2012). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives.
- Semantic Scholar. (2003). ¹H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
- ChemConnections. (n.d.). NMR Interpretation.
- University of Regensburg. (n.d.). Chemical shifts.
- Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy.
- e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Chem LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. acdlabs.com [acdlabs.com]
- 12. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. chemconnections.org [chemconnections.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
Validated HPLC-UV Methods for Dibenzazepine Impurities Profiling
This guide provides an advanced technical comparison of validated HPLC-UV methodologies for profiling impurities in dibenzazepine derivatives, with a primary focus on Carbamazepine (CBZ) and Oxcarbazepine (OXC) . These compounds share a dibenzazepine carboxamide scaffold, making their impurity profiles and chromatographic challenges highly similar.
Executive Summary & Chemical Context
Dibenzazepine derivatives are cornerstones in the treatment of epilepsy and trigeminal neuralgia. However, their therapeutic window is narrow, and impurities—both process-related and degradants—can significantly alter toxicity and efficacy.
The primary challenge in profiling these impurities is the structural similarity between the parent drug and its degradants (e.g., the 10,11-epoxide metabolite). A robust method must resolve the critical pair (Parent vs. Epoxide) while detecting trace levels of synthesis precursors like Iminostilbene .
Key Impurities & Degradation Pathways
Understanding the chemistry dictates the separation strategy. The following diagram illustrates the degradation pathways that the HPLC method must monitor.
Figure 1: Primary degradation pathways for Carbamazepine. The HPLC method must resolve the lipophilic Iminostilbene and the polar Diol from the parent compound.
Methodology Comparison: Traditional vs. Enhanced
We compare two distinct validated approaches: the Traditional Pharmacopeial-Style Method (Method A) and an Enhanced Stability-Indicating Method (Method B) .
Comparative Performance Matrix
| Parameter | Method A: Traditional Isocratic (Cyano/C18) | Method B: Enhanced Gradient (C18) |
| Stationary Phase | Cyano (CN) or C8/C18 (5 µm) | High-Efficiency C18 (3-5 µm) |
| Mobile Phase | Water : MeOH : THF (Complex) | Phosphate Buffer : ACN (Green/Simple) |
| Elution Mode | Isocratic | Gradient |
| Resolution (Rs) | Moderate (Parent/Epoxide ~ 1.5 - 2.0) | High (Parent/Epoxide > 3.0) |
| Run Time | 15 – 25 minutes | 10 – 15 minutes |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Robustness | Low (THF is volatile/unstable) | High (Buffered system) |
| Primary Use | Routine QC (Legacy) | Impurity Profiling & Stability Studies |
Deep Dive: Method Justification
Method A: The Solvation Power Approach (Traditional)
-
Mechanism: Uses Tetrahydrofuran (THF) to alter selectivity. THF interacts with the pi-electrons of the dibenzazepine ring, providing unique separation from the epoxide.
-
Drawback: THF is unstable (peroxide formation), UV-active at low wavelengths, and aggressive towards PEEK tubing. This method often suffers from baseline drift.
Method B: The Hydrophobic Selectivity Approach (Recommended)
-
Mechanism: Uses a gradient on a high-carbon-load C18 column. The gradient starts with low organic content to elute polar degradants (Diol) and ramps up to elute the lipophilic parent and Iminostilbene.
-
Advantage: Phosphate buffer controls the ionization of any acidic impurities, while Acetonitrile (ACN) provides a clean UV baseline at 215-230 nm, maximizing sensitivity for low-level impurities.
Recommended Protocol: Enhanced Stability-Indicating Method (Method B)
This protocol is designed to be self-validating by including specific System Suitability Tests (SST) that flag method drift before data is compromised.
A. Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
-
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1200/Shimadzu LC-20).
-
Column: C18, 250 mm × 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent).
-
Wavelength: 230 nm (Optimal balance for detecting CBZ and impurities lacking extended conjugation).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Temperature: 30°C (Controlled temperature is critical for reproducibility).
B. Mobile Phase Setup
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Orthophosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-5 min: 80% A / 20% B (Isocratic hold for polar impurities)
-
5-15 min: Linear ramp to 50% A / 50% B (Elution of CBZ and Epoxide)
-
15-20 min: Ramp to 20% A / 80% B (Wash for Iminostilbene)
-
20-25 min: Re-equilibration.
-
C. Standard & Sample Preparation[1][11][12]
-
Diluent: Methanol:Water (50:50 v/v).[1] Rationale: Matches the initial mobile phase strength to prevent peak distortion.
-
Stock Solution: Dissolve 10 mg Reference Standard in 10 mL Methanol (1000 µg/mL).
-
System Suitability Solution: Prepare a mix containing 10 µg/mL Carbamazepine and 10 µg/mL Carbamazepine-10,11-epoxide.
D. Workflow Diagram
Figure 2: Operational workflow ensuring data integrity via System Suitability Testing (SST).
Validation & Robustness (Self-Validating Systems)
To ensure the method remains valid during routine use, adhere to these specific criteria derived from ICH Q2(R1) guidelines.
System Suitability Limits (The "Go/No-Go" Gauge)
-
Resolution (Rs): > 2.0 between Carbamazepine and Carbamazepine-10,11-epoxide. If Rs < 2.0, the column may be degrading or the mobile phase pH is incorrect.
-
Tailing Factor (T): < 1.5 for the main peak.
-
Precision (RSD): < 2.0% for 5 replicate injections of the standard.
Linearity & Range
-
Range: 0.5 µg/mL (LOQ) to 40 µg/mL.
-
Note: The wide range is necessary to quantify the main drug (assay) and trace impurities in a single method, though often a high-concentration injection is used for impurities and a diluted one for assay.
Specificity (Stress Testing)
The method is confirmed specific if it separates degradants generated under stress:
-
Acid Hydrolysis: Generates Iminostilbene (Late eluter).
-
Oxidation (H₂O₂): Increases Epoxide peak (Close eluter).
-
Photolysis: Generates Acridine (check for peak purity using PDA).
References
-
NIH/PubMed : A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay. Available at: [Link] (Contextualized from search results).
-
Royal Society of Chemistry (RSC) : Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine. Available at: [Link]
-
Asian Journal of Chemistry : Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Available at: [Link]
-
ResearchGate : Carbamazepine: Stability Indicating HPLC Assay Method. Available at: [Link]
-
Springer (Chromatographia) : Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine... in human plasma. Available at: [Link]
Sources
A Comparative Analytical Guide
Executive Summary
The synthesis of 5H-dibenz[b,f]azepine derivatives (e.g., Carbamazepine, Oxcarbazepine) is chemically sensitive, often yielding structurally similar tricyclic impurities that challenge conventional detection methods.[1] This guide objectively compares Standard HPLC-UV against UHPLC-QTOF-MS for the identification of critical process-related impurities. By analyzing the genesis of specific byproducts—such as acridine derivatives and hydrogenated analogs—we demonstrate why high-resolution mass spectrometry provides the necessary causality and sensitivity that pharmacopeial UV methods often lack.
Part 1: The Synthetic Landscape & Impurity Genesis
To control impurities, one must understand their mechanistic origin. The industrial synthesis of Dibenzazepine (DBZ) carboxamides typically proceeds via the functionalization of Iminostilbene (5H-dibenz[b,f]azepine) .
The "Radical" Problem: Acridine Formation
A major challenge in DBZ synthesis is the ring contraction of the seven-membered azepine ring. Under oxidative stress or high thermal conditions required for amidation, the central ring can extrude a carbon or rearrange, leading to Acridine and 9-Methylacridine . These are planar, highly stable aromatic systems that co-elute with the API in low-resolution chromatography.
The "Saturation" Problem: Dihydro-Analogs
If the starting material (Iminostilbene) is prepared via the dehydrohalogenation of Iminodibenzyl (10,11-dihydro-5H-dibenz[b,f]azepine) , trace amounts of the saturated precursor often persist. This leads to 10,11-Dihydrocarbamazepine , an impurity that possesses nearly identical polarity to the active pharmaceutical ingredient (API), making separation difficult.
Key Impurities Tracked in This Guide:
-
Impurity A: 10,11-Dihydrocarbamazepine (Saturation byproduct).
-
Impurity B: Iminostilbene (Unreacted starting material).
-
Impurity C: Acridine (Ring-contraction byproduct).
Part 2: Comparative Analytical Framework
We compare two distinct workflows. The choice between them depends on the stage of drug development (Routine QC vs. Structural Elucidation).
Method A: Pharmacopeial Standard (HPLC-UV)
-
Principle: Isocratic or gradient separation on C18 silica with UV detection at 210-254 nm.
-
Limitation: Relies solely on Retention Time (RT). Isomers and co-eluting peaks (like Acridine/DBZ) can be misidentified. It lacks "self-validating" structural data.
Method B: Advanced Investigation (UHPLC-QTOF-MS)
-
Principle: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.
-
Advantage: Provides accurate mass (<2 ppm error) and fragmentation patterns (MS/MS). This allows for the definitive identification of unknowns without reference standards.
Part 3: Detailed Experimental Protocols
Protocol A: Standard HPLC-UV (Routine QC)
-
Instrument: Agilent 1260 Infinity or equivalent.
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-5 min (20% B), 5-20 min (Linear to 80% B), 20-25 min (80% B).
-
-
Detection: UV @ 230 nm (compromise for aromatic rings).
-
Sample Prep: Dissolve 10 mg API in 10 mL Methanol (1 mg/mL).
Protocol B: UHPLC-QTOF-MS (Structural Identification)
-
Instrument: Waters Xevo G2-XS QTOF or equivalent.
-
Column: HSS T3 C18 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile.[4]
-
Gradient: Steep ramp (5% to 95% B in 10 mins) to sharpen peaks.
-
-
Flow Rate: 0.4 mL/min.
-
MS Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Collision Energy: Ramp 15-40 eV (for MS/MS fragmentation).
-
-
Data Processing: MassLynx or equivalent; screen for theoretical exact mass of impurities.
Part 4: Data Analysis & Interpretation[1]
The following table synthesizes experimental performance data, highlighting the superior sensitivity and specificity of Method B.
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-QTOF-MS) | Interpretation |
| Detection Limit (LOD) | 10 - 25 ng | 0.2 - 0.5 ng | MS is ~50x more sensitive; critical for genotoxic impurity screening. |
| Specificity | Low (RT match only) | High (RT + Exact Mass + Frag) | UV cannot distinguish isobaric impurities easily; MS resolves them by m/z. |
| Resolution (Rs) | 1.5 - 2.0 (Critical Pair) | > 3.5 (Critical Pair) | Sub-2 µm columns in UHPLC provide sharper peaks and better separation. |
| ID of Acridine | Co-elutes often | Distinct m/z 180.0813 [M+H]+ | Acridine is easily flagged by exact mass even if co-eluting. |
| Analysis Time | 25 - 40 mins | 8 - 12 mins | UHPLC significantly improves throughput. |
Causality Insight: In Method A, Impurity A (Dihydrocarbamazepine) often merges with the main peak due to similar hydrophobicity. In Method B, even if they merge chromatographically, the Mass Spectrometer extracts the ion chromatogram (EIC) for m/z 239.118 (Dihydro) vs m/z 237.102 (Parent), mathematically resolving the two.
Part 5: Visualization of Impurity Pathways
The following diagram illustrates the synthesis of Carbamazepine and the branching points where key impurities are generated.
Caption: Mechanistic pathway showing the genesis of critical impurities from Iminostilbene and Iminodibenzyl precursors during Carbamazepine synthesis.
References
-
Journal of Pharmaceutical and Biomedical Analysis Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography–tandem mass spectrometry.
-
Journal of Young Pharmacists Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice. [5][6]
-
National Institutes of Health (PMC) Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review.
-
American Pharmaceutical Review Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry.
-
Journal of Chemical and Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
Sources
- 1. jopcr.com [jopcr.com]
- 2. jocpr.com [jocpr.com]
- 3. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one proper disposal procedures
This guide outlines the critical safety and disposal protocols for 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one (CAS: 29883-11-2), a key intermediate in the synthesis of tricyclic antidepressants (e.g., Lofepramine).[1][2]
Executive Summary: Immediate Action Directive
-
Primary Hazard: Alkylating agent; Severe Aquatic Toxin (Acute 1/Chronic 1).
-
Disposal Method: High-Temperature Incineration (Halogenated Waste Stream).[1][2]
-
Critical Restriction: NEVER dispose of via sanitary sewer or sink drains.[2] NEVER mix with non-halogenated solvents (increases disposal costs and safety risks).
Hazard Identification & Risk Assessment
Why this specific protocol is required.
This compound combines a lipophilic tricyclic ring system (iminostilbene) with a reactive alkyl chloride tail. This structure dictates its biological activity and environmental persistence.[2]
| Property | Specification | Risk Implication |
| Chemical Structure | N-acyl dibenzoazepine with | Alkylating Agent: Potential to react with DNA/proteins (skin sensitizer/mutagenic potential).[1][2][3][4] |
| Aquatic Toxicity | LC50 < 1 mg/L (Estimated based on analogs) | Bioaccumulation: Lipophilic nature (LogP > 3.5) allows accumulation in aquatic organisms. |
| Halogen Content | ~12.5% Chlorine by mass | Dioxin Formation: Improper incineration at low temps (<850°C) can generate polychlorinated dibenzodioxins/furans. |
| Reactivity | Stable to water; reacts with nucleophiles (amines, thiols) | Persistence: Does not hydrolyze rapidly in water; remains active in the environment. |
Waste Characterization & Segregation
The "Self-Validating" System for Lab Logistics.[1][2][3]
To ensure compliance and safety, waste containing this compound must be segregated at the point of generation.[2]
Waste Stream Designation: Halogenated Organic[1]
-
Container Labeling: "Hazardous Waste - Halogenated Organic."[1][2]
-
Container Type: HDPE (High-Density Polyethylene) or Glass carboy.[1][2] Avoid standard LDPE if the solvent vehicle is aggressive (e.g., DCM).
-
Compatibility: Compatible with Dichloromethane, Chloroform, and Chlorobenzene waste streams.
-
Incompatibility: Do not mix with strong oxidizers (Nitric acid) or strong bases (waste containing high concentrations of NaOH/KOH), as this may trigger uncontrolled hydrolysis or exothermic degradation.
Decision Logic for Segregation
The following workflow illustrates the decision process for segregating this specific compound from general lab waste.
Figure 1: Segregation logic ensuring the compound enters the correct high-temperature destruction pathway.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Debris)
-
Containment: Place solid waste in a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a screw-top wide-mouth jar (HDPE).
-
Labeling: Affix a hazardous waste tag listing the full chemical name and the hazard code H410 (Very toxic to aquatic life).[5]
-
Disposal: Transfer to the facility's "Solid Hazardous Waste" accumulation area.
B. Liquid Waste (Reaction Mixtures)
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, neutralize carefully before adding to the waste carboy to prevent gas evolution.
-
Transfer: Pour into the Halogenated Solvent carboy.
-
Note: Even if the solvent is Ethyl Acetate (non-halogenated), the presence of the chloro-compound classifies the entire mixture as halogenated for incineration purposes.[1]
-
-
Log Entry: Record the volume and approximate concentration on the waste log. This is crucial for the disposal facility to calculate chlorine load for the incinerator.[2]
C. Empty Containers
-
Triple Rinse: Rinse the original container three times with a small volume of acetone or dichloromethane.[2]
-
Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.[2]
-
Defacing: Deface the label and mark "Empty/Triple Rinsed."[2]
-
Glass Disposal: Discard the clean glass container in the standard broken glass/lab glass bin.
Spill Management & Emergency Response
Protocol for accidental release in a laboratory setting.
PPE Requirements:
-
Respiratory: N95 (for dust) or Half-mask with Organic Vapor cartridges (if in solution).[1][2]
-
Skin: Double Nitrile gloves (0.11 mm min) or Silver Shield® (laminate) for prolonged handling.[1]
-
Eyes: Chemical splash goggles.[2]
Spill Cleanup Workflow
Figure 2: Emergency response workflow for dry and liquid spills.
Decontamination Solution: For final surface cleaning, use a solution of 5% Surfactant (detergent) in water . Do not use bleach (Sodium Hypochlorite) immediately, as it may react with other potential contaminants in a complex spill, though it is generally safe with this specific amide. Simple physical removal via detergent is preferred to prevent environmental runoff.[2]
Regulatory & Compliance Context
United States (RCRA):
-
Classification: This compound is not explicitly "P" or "U" listed. However, it must be characterized by the generator.[2][3]
-
Characteristic: If dissolved in a flammable solvent, it carries code D001 .[2]
-
Halogen Rule: Under 40 CFR 264.343, hazardous waste incinerators must remove 99% of principal organic hazardous constituents (POHCs). The presence of chlorine requires the facility to scrub HCl from the flue gas.[2]
European Union (EWC):
-
Waste Code: 07 05 03 * (Organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).[1]
-
Directive: Must be incinerated in a facility compliant with Directive 2010/75/EU (Industrial Emissions Directive) to control dioxin emissions.
References
-
ChemicalBook. (2024). 3-CHLORO-1-DIBENZO[B,F]AZEPIN-5-YL-PROPAN-1-ONE Properties and Safety. Retrieved from [1]
-
Fluorochem. (2024). Safety Data Sheet: 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one.[1][2][6] Retrieved from [1]
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [1]
-
PubChem. (2024). Compound Summary: 5-(3-Chloropropanoyl)-5H-dibenzo[b,f]azepine.[1][2][6] National Library of Medicine.[2] Retrieved from [1][7]
Sources
- 1. Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. fishersci.com [fishersci.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. echemi.com [echemi.com]
- 7. 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine | C17H16BrN | CID 12323375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
